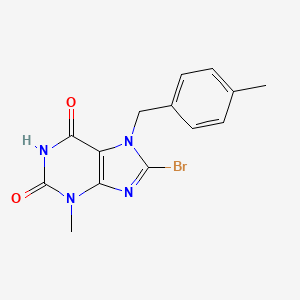

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a brominated xanthine derivative with a 4-methylbenzyl group at position 7 and a methyl group at position 2. Its molecular formula is C₁₄H₁₃BrN₄O₂, with an average molecular weight of 365.19 g/mol. The synthesis typically involves bromination of 3-methylxanthine derivatives followed by alkylation at position 7 using 4-methylbenzyl halides (e.g., ). This scaffold is of interest due to its structural similarity to pharmacologically active purine derivatives, such as linagliptin intermediates and adenosine receptor modulators .

Properties

IUPAC Name |

8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOMXZZVAKZXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and methylating agents. The reaction conditions may involve:

Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent.

Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base.

Benzylation: Using 4-methylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

Purification: Employing techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like NBS or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.

Medicine: Investigating its potential as a therapeutic agent, possibly in antiviral or anticancer research.

Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

7-(4-Methylbenzyl) vs. 7-(3-Chlorobenzyl)

- Applications: Used in exploratory studies for kinase inhibition .

7-(But-2-Yn-1-Yl) Derivatives

Substituent Variations at Position 8

8-Bromo vs. 8-(Piperidin-4-Yloxy)

8-Cyclohexylamino Derivatives

- 8-Cyclohexylamino-3-Methyl-7-(1,1-Dioxothietan-3-Yl)-1H-Purine-2,6-Dione (): Molecular Formula: C₁₅H₂₀N₅O₄S Molecular Weight: 366.42 g/mol Key Difference: The cyclohexylamino group at position 8 confers antidepressant activity in murine models, highlighting the role of bulky substituents in modulating CNS effects .

Data Table: Structural and Functional Comparison

Biological Activity

8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 405.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways associated with cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms include interference with DNA synthesis and modulation of cell cycle progression.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant activities, helping to scavenge free radicals and protect cells from oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various purine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In a study focused on inflammatory diseases, researchers evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Synthesis and Reaction Optimization

Basic: What are the critical synthetic challenges in preparing 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how can competing side reactions be minimized? Methodological Answer: The bromination and alkylation steps are prone to regioselectivity issues. Use controlled stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents) and low-temperature conditions (0–5°C) to suppress over-bromination. For alkylation, prioritize anhydrous solvents like DMF or THF with catalytic KI to enhance reactivity. Monitor intermediates via TLC or LC-MS to isolate the desired product .

Advanced: How can aryl halide informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) be leveraged to optimize reaction conditions for halogenated purine-dione derivatives? Methodological Answer: Screen the compound against standardized reaction substrates in the informer library to identify optimal catalysts, solvents, and temperatures. For example, evaluate Pd-catalyzed cross-coupling efficiencies or photoredox conditions using the library’s diverse substrates. Analyze failure modes (e.g., dehalogenation or dimerization) to refine reaction protocols .

Analytical Characterization

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer: Combine -NMR (to resolve methylbenzyl protons at δ 2.3–2.5 ppm) and -NMR (to distinguish carbonyl carbons at ~150–160 ppm). Use high-resolution mass spectrometry (HRMS) with ESI+ mode for molecular ion validation (expected [M+H] ~409.05 Da) .

Advanced: How can UPLC-PDA be employed to resolve co-eluting impurities in halogenated purine-dione derivatives? Methodological Answer: Implement a UPLC method with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Use photodiode array (PDA) detection at 254 nm and 280 nm to differentiate UV-active impurities. Compare retention times and spectral purity against synthesized reference standards .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s enzyme inhibition potential? Methodological Answer: Use fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) with ATP/NADH co-factor systems. For example, measure IC values via dose-response curves (1 nM–100 µM) in triplicate. Include theophylline or linagliptin intermediates as positive controls for comparative analysis .

Advanced: How can molecular docking studies predict the binding affinity of this compound to xanthine oxidase or adenosine receptors? Methodological Answer: Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (PDB: 1N5X for xanthine oxidase). Parameterize the bromo and methylbenzyl groups with AM1-BCC charges. Validate predictions with MD simulations (100 ns) to assess binding stability and hydrogen-bond interactions .

Stability and Degradation Pathways

Basic: What accelerated stability conditions (e.g., pH, temperature) should be tested to assess this compound’s shelf life? Methodological Answer: Conduct stress testing at 40°C/75% RH (ICH Q1A guidelines) across pH 1–9 buffers. Monitor degradation via HPLC-UV at 24, 48, and 168 hours. Primary degradation products often result from hydrolysis of the purine-dione core or demethylation .

Advanced: How can LC-QTOF-MS elucidate the environmental degradation products of halogenated purine-diones in aqueous systems? Methodological Answer: Expose the compound to UV light (254 nm) in simulated sunlight reactors. Collect time-point samples and analyze with LC-QTOF-MS in positive ion mode. Use isotopic pattern matching and MS/MS fragmentation to identify debrominated or hydroxylated metabolites .

Data Contradiction and Reproducibility

Advanced: How should researchers address discrepancies in biological activity data across different assay platforms? Methodological Answer: Apply Bland-Altman analysis to quantify agreement between assay results (e.g., fluorescence vs. radiometric assays). Control for batch-to-b variability by standardizing cell lines (e.g., HEK293 vs. CHO) and normalizing data to internal controls (e.g., % inhibition relative to baseline). Cross-validate with orthogonal methods like SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.